molecular formula C13H12N2OS B2835868 N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide CAS No. 2411252-50-9

N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide

Cat. No.: B2835868
CAS No.: 2411252-50-9
M. Wt: 244.31
InChI Key: FMNXOUBCYLCDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide is a complex organic compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol. This compound features a unique structure that combines a pyrrole ring, a thiophene ring, and a but-2-ynamide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Coupling of Pyrrole and Thiophene Rings: The pyrrole and thiophene rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of But-2-ynamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the alkyne group to form the corresponding alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the amide group, where nucleophiles such as amines or alcohols replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.

    Reduction: Reduced forms of the alkyne group, such as alkenes or alkanes.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-Pyrrol-1-ylphenyl)methyl]but-2-ynamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-[(2-Pyrrol-1-ylfuran-3-yl)methyl]but-2-ynamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-[(2-Pyrrol-1-ylpyridin-3-yl)methyl]but-2-ynamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-2-5-12(16)14-10-11-6-9-17-13(11)15-7-3-4-8-15/h3-4,6-9H,10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNXOUBCYLCDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(SC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.